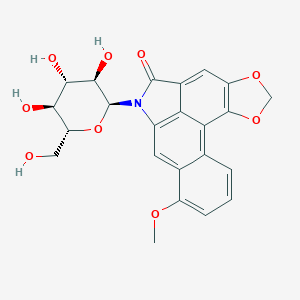

Aristololactam-glucoside

Description

Contextualizing Phenanthrene (B1679779) Lactam Glycosides within Natural Product Chemistry

Natural product chemistry is a field dedicated to the isolation, structure elucidation, and synthesis of chemical compounds from natural sources. Within this vast discipline, alkaloids represent a significant and diverse class of basic nitrogen-containing compounds. A specific subgroup of these are the aporphine (B1220529) alkaloids, which include aristolactams. beilstein-journals.org

Aristolactams are characterized by a phenanthrene lactam core. beilstein-journals.org Phenanthrenes themselves are polycyclic aromatic hydrocarbons composed of three fused benzene (B151609) rings, found in various plants and known for a range of pharmacological properties. mdpi.comresearchgate.net The aristolactam structure is specifically associated with plants of the Aristolochiaceae family. beilstein-journals.orgresearchgate.net

Glycosylation, the enzymatic process of attaching a carbohydrate (like glucose) to another molecule, is a common modification in natural product biosynthesis. nih.gov This process can significantly alter the parent molecule's solubility, stability, and biological activity. When an aristolactam undergoes glycosylation with a glucose molecule, it forms an aristololactam-glucoside. Aristololactam-β-D-glucoside is a prominent example of these phenanthrene lactam glycosides. nih.govtandfonline.com These compounds are part of a broader family of aristolochia alkaloids, which also includes nitrophenanthrinic acids and isoquinoline (B145761) alkaloids. nih.gov

Rationale for In-Depth Academic Investigation of this compound

The academic interest in Aristololactam-β-D-glucoside is multifaceted, stemming from its distinct chemical properties and its interactions with biological macromolecules.

A primary driver for its investigation is its potential as an anticancer agent. nih.govresearchgate.net This interest is partly due to its structural similarity to the clinically used anticancer drug, daunomycin. nih.govplos.orgplos.org Both molecules possess planar aromatic structures with attached sugar moieties, a feature that often facilitates interaction with nucleic acids. plos.org

Extensive biophysical research has been dedicated to understanding the interaction of Aristololactam-β-D-glucoside with DNA and RNA. nih.gov Studies using techniques such as absorption and fluorescence spectroscopy, circular dichroism, and calorimetry have revealed that the compound binds to DNA primarily through a mechanism of intercalation, where it inserts itself between the base pairs of the DNA helix. researchgate.netnih.gov This binding can disrupt DNA's structure and function. nih.gov The compound's affinity for different nucleic acid structures, including single-stranded RNA and various DNA and RNA helices, has been thoroughly characterized. nih.govnih.govacs.org

Furthermore, this compound is a metabolite of aristolochic acid, a compound known for its potent nephrotoxic (kidney-damaging) and carcinogenic properties. researchgate.netchemsrc.com Following metabolic activation in the body, aristolochic acid can react with DNA to form aristolactam-DNA adducts. researchgate.netnih.gov These adducts serve as crucial biomarkers for exposure to aristolochic acid and are causally linked to endemic nephropathy and associated cancers. nih.govmdpi.com The study of this compound and its related adducts is therefore vital for understanding the toxicology and carcinogenesis of aristolochic acids.

The compound also serves as a model for studying drug-protein interactions, with research exploring its binding to abundant plasma proteins like human serum albumin. rsc.orgrsc.org These investigations provide insight into how such molecules are transported and distributed within the body.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C23H21NO9 chemsrc.com |

| Molecular Weight | 455.414 g/mol chemsrc.com |

| Exact Mass | 455.12200 chemsrc.com |

| LogP | 0.45540 chemsrc.com |

| PSA (Polar Surface Area) | 139.84000 chemsrc.com |

Thermodynamic Parameters of Binding to DNA

The interaction of Aristololactam-β-D-glucoside with DNA is an exothermic process, indicating a release of heat upon binding. The thermodynamic parameters provide a quantitative measure of this interaction.

| Thermodynamic Parameter | Value (at 25°C) | Reference |

|---|---|---|

| Gibbs Free Energy (ΔG) | -7.4 kcal/mol | nih.gov |

| van't Hoff Enthalpy (ΔH) | -13.8 kcal/mol | nih.gov |

| Entropy (ΔS) | -21.5 cal/degree/mol | nih.gov |

Structure

3D Structure

Properties

CAS No. |

17413-41-1 |

|---|---|

Molecular Formula |

C8H11N5O2 |

Molecular Weight |

455.4 g/mol |

IUPAC Name |

14-methoxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one |

InChI |

InChI=1S/C23H21NO9/c1-30-13-4-2-3-9-10(13)5-12-16-11(6-14-21(17(9)16)32-8-31-14)22(29)24(12)23-20(28)19(27)18(26)15(7-25)33-23/h2-6,15,18-20,23,25-28H,7-8H2,1H3/t15-,18-,19+,20-,23+/m1/s1 |

InChI Key |

GIDCUQKCIZAUKW-AUJACXKFSA-N |

SMILES |

COC1=CC=CC2=C3C4=C(C=C21)N(C(=O)C4=CC5=C3OCO5)C6C(C(C(C(O6)CO)O)O)O |

Isomeric SMILES |

COC1=CC=CC2=C3C4=C(C=C21)N(C(=O)C4=CC5=C3OCO5)[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

COC1=CC=CC2=C3C4=C(C=C21)N(C(=O)C4=CC5=C3OCO5)C6C(C(C(C(O6)CO)O)O)O |

Synonyms |

6-glucopyranosyl-8-methoxybenzo(f)-1,3-benzodioxolo(6,5,4-cd)indol-5(6H)one aristololactam beta-D-glucoside aristololactam-glucoside |

Origin of Product |

United States |

Occurrence and Advanced Phytochemical Investigation of Aristololactam Glucoside

Natural Distribution within Botanical Genera

Aristololactam-glucosides are not ubiquitous but are characteristic secondary metabolites in certain plant genera, particularly Aristolochia. The attachment of a glucose moiety to the aristolactam core structure increases the polarity and complexity of these compounds.

Phytochemical investigations of the giant Dutchman's pipe, Aristolochia gigantea, have led to the successful isolation and characterization of several aristolactam-glucosides. A notable study on the stems of A. gigantea resulted in the isolation of a novel compound, aristolactam 9-O-β-D-glucopyranosyl-(1→2)-β-D-glucoside. mdpi.comnih.gov Alongside this new discovery, researchers also identified previously known aristolactam-glucosides from the same plant material. mdpi.comresearchgate.net These include aristolactam Ia-N-β-D-glucoside and aristolactam Ia 8-β-D-glucoside. mdpi.com The structures of these complex molecules were determined through comprehensive spectroscopic analysis. mdpi.comnih.gov

Table 1: Aristololactam-glucosides Isolated from Aristolochia gigantea

| Compound Name | Part of Plant | Reference(s) |

| Aristolactam 9-O-β-D-glucopyranosyl-(1→2)-β-D-glucoside | Stems | mdpi.comnih.gov |

| Aristolactam Ia-N-β-D-glucoside | Stems | mdpi.com |

| Aristolactam Ia 8-β-D-glucoside | Stems | mdpi.com |

The occurrence of aristolactam-glucosides extends beyond A. gigantea to numerous other species within the Aristolochia genus and related plant families. These compounds are considered significant for chemotaxonomic classification. researchgate.net For instance, aristolactam I-N-β-D-glucoside has been identified in the roots of Aristolochia contorta. mdpi.com Phytochemical studies on the roots of Aristolochia fangchi have yielded several glucosides, including the novel 6-methoxyl aristolactam I N-β-glucoside, as well as the known aristolactam I-β-D-glucoside and aristolactam-N-β-D-glucoside. nih.govtandfonline.com Similarly, aristolactam-N-β-D-glucoside has been isolated from Aristolochia indica. researchgate.netnotulaebiologicae.ro Research on Aristolochia rotunda led to the isolation of aristolactam IIIa N-β-D-glucoside and aristolactam I N-β-D-glucoside from its roots. researchgate.net A new compound, aristolactam-Ia-N-D-glucoside, was isolated from the stems and roots of Aristolochia foveolata. researchgate.net The presence of these glycosides in various species highlights their widespread, yet specific, distribution within this genus.

Table 2: Examples of Aristololactam-glucosides in Various Aristolochia Species

| Species | Compound Name | Reference(s) |

| Aristolochia contorta | Aristolactam I N-β,D-Glucoside | mdpi.com |

| Aristolochia fangchi | 6-methoxyl aristolactam I N-β-glucoside | nih.govtandfonline.com |

| Aristolochia fangchi | Aristolactam I-β-D-glucoside | nih.govtandfonline.com |

| Aristolochia foveolata | Aristolactam‐Ia‐N‐D‐glucoside | researchgate.net |

| Aristolochia indica | Aristolactam N-β-D-Glucoside | researchgate.netnotulaebiologicae.ro |

| Aristolochia rotunda | Aristolactam IIIa N-β-D-glucoside | researchgate.net |

Isolation from Aristolochia gigantea

Advanced Phytochemical Extraction and Isolation Methodologies

The isolation of pure aristolactam-glucosides from crude plant extracts is a challenging task due to their presence as trace components within a complex mixture of other secondary metabolites with similar polarities. redalyc.org Modern phytochemical research employs a combination of advanced extraction, separation, and purification techniques to overcome these challenges.

Chromatography is the cornerstone of isolating aristolactam-glucosides. Column chromatography (CC) is frequently used as an initial step to fractionate the crude extract. For example, the isolation of compounds from A. gigantea was achieved through chromatographic procedures performed on the ethanol (B145695) extract of the stems. mdpi.comresearchgate.net Silica (B1680970) gel is a common stationary phase for this purpose, where fractions are eluted using a gradient of solvents with increasing polarity, such as dichloromethane (B109758) and methanol (B129727). redalyc.org

For finer separation and purification, High-Performance Liquid Chromatography (HPLC) is indispensable. jfda-online.com Semi-preparative HPLC is often employed for the final purification of these compounds. Studies on A. contorta and Asarum himalaicum utilized semi-preparative HPLC with C18 columns to yield pure aristolactam derivatives. mdpi.comresearchgate.net Similarly, the investigation of A. fangchi involved a combination of chromatographic methods, including column chromatography over silica gel, Sephadex LH-20, and semi-preparative HPLC, demonstrating a multi-step approach to achieve high purity. tandfonline.comresearchgate.net An analytical method for 17 different aristolochic acid and aristolactam analogues, including glucosides, was developed using HPLC with a C18 column and a gradient elution of sodium acetate (B1210297) and acetonitrile (B52724). jfda-online.com

Prior to chromatography, extraction and partitioning are critical steps to enrich the desired compounds and remove interfering substances. A common initial step is the extraction of dried and powdered plant material with a solvent like methanol or ethanol. mdpi.comredalyc.org The crude extract is then subjected to liquid-liquid partitioning. For instance, in the study of A. chilensis, the methanolic extract was diluted with a sodium bicarbonate solution and then partitioned with chloroform (B151607) to separate compounds based on their acidity and polarity. redalyc.org A similar strategy was used for A. contorta, where the initial extract was partitioned between water and a series of organic solvents with varying polarity, such as petroleum ether, dichloromethane, and ethyl acetate, to generate fractions enriched with different classes of compounds. mdpi.com These partition procedures effectively reduce the complexity of the extract before it is subjected to more refined chromatographic separation. mdpi.com

Spectroscopic Characterization and Definitive Structural Elucidation of Aristololactam Glucoside

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete structure of organic molecules like aristololactam-glucoside in solution. Through a series of one-dimensional and two-dimensional experiments, the precise arrangement of atoms and their connections can be mapped out.

One-dimensional NMR provides fundamental information about the chemical environment and count of hydrogen and carbon atoms in the molecule.

¹H-NMR (Proton NMR): The ¹H-NMR spectrum of an this compound reveals signals characteristic of both the aristolactam core and the glucose moiety. For instance, in a related compound, aristolactam 9-O-β-D-glucopyranosyl-(1→2)-β-D-glucoside, the spectrum displays signals for a lactam proton (CONH) at a downfield chemical shift of δ 10.18. mdpi.com It also shows characteristic signals for four aromatic hydrogens. mdpi.com The anomeric proton of the glucose unit typically appears as a doublet at a distinct chemical shift, confirming the presence of the sugar.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides a count of the unique carbon atoms in the structure. For aristolactam 9-O-β-D-glucopyranosyl-(1→2)-β-D-glucoside, the spectrum showed 14 aromatic carbons, along with signals for an acyl carbon (δC 167.4), a methylenedioxy carbon (δC 103.0), and a methoxyl carbon (δC 56.0), which are characteristic of the aristolactam skeleton. mdpi.com The remaining signals correspond to the carbons of the sugar units.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. This technique is crucial for assigning the carbon signals of the glucose moiety and confirming the nature of the substituents on the aromatic core. mdpi.com

A representative set of NMR data for a related compound, aristolactam 9-O-β-D-glucopyranosyl-(1→2)-β-D-glucoside, is presented below. mdpi.com

¹H and ¹³C NMR Spectroscopic Data for Aristolactam 9-O-β-D-glucopyranosyl-(1→2)-β-D-glucoside (in DMSO-d₆)

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

|---|---|---|

| Aglycone | ||

| 2 | 105.7 | 7.65, s |

| 3 | 148.2 | - |

| 3a | 126.8 | - |

| 4 | 146.1 | - |

| 4a | 129.2 | - |

| 5 | 130.6 | 8.26, dd (8.5, 1.0) |

| 6 | 127.8 | 7.56, dd (8.5, 8.0) |

| 7 | 118.0 | 7.23, dd (8.0, 1.0) |

| 7a | 132.8 | - |

| 8 | 157.2 | - |

| 9 | 132.6 | - |

| 10 | 167.4 | - |

| OCH₃-8 | 56.0 | 3.94, s |

| O-CH₂-O | 103.0 | 6.46, s |

| NH | - | 10.18, s |

| Inner Glucose | ||

| 1' | 102.3 | 5.08, d (7.5) |

| 2' | 81.0 | 3.68, m |

| 3' | 76.8 | 3.42, m |

| 4' | 69.8 | 3.20, m |

| 5' | 76.0 | 3.42, m |

| 6'a | 60.9 | 3.75, m |

| 6'b | 3.55, m | |

| Outer Glucose | ||

| 1'' | 103.7 | 4.65, d (7.5) |

| 2'' | 73.6 | 3.12, m |

| 3'' | 76.6 | 3.20, m |

| 4'' | 70.0 | 3.05, m |

| 5'' | 76.9 | 3.20, m |

| 6''a | 61.1 | 3.75, m |

| 6''b | 3.55, m |

2D NMR experiments are indispensable for assembling the molecular puzzle by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments identify proton-proton (¹H-¹H) spin-spin coupling networks. They are particularly useful for tracing the connectivity within the glucose units, establishing the entire spin system from the anomeric proton through to the CH₂OH group. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most critical experiments for structural elucidation as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is essential for determining how the different fragments of the molecule are connected. For example, a key HMBC correlation between the anomeric proton of the glucose (H-1') and a carbon atom of the aristolactam core (e.g., C-9) definitively establishes the point of glycosylation. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the relative stereochemistry and conformation. For example, a NOESY correlation between the methoxy (B1213986) protons and an adjacent aromatic proton can confirm the position of the methoxy group on the aromatic ring. mdpi.com

Comprehensive One-Dimensional NMR Analysis (1H, 13C, DEPT)

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which allows for the calculation of its unique molecular formula. For a related compound, HRMS analysis showed a quasi-molecular ion at m/z 632.1614 [M – H]⁻, which corresponds to a molecular formula of C₂₉H₃₁O₁₅N. mdpi.com

Tandem mass spectrometry (MS/MS) experiments provide insight into the molecule's structure through controlled fragmentation. The glycosidic bond is often labile, leading to a characteristic fragmentation pattern where the sugar moiety is lost. For example, negative mode ESI-MS/MS analysis of the ion at m/z 632.1 gave rise to a prominent fragment ion at m/z 308.1, corresponding to the aglycone after cleavage of the glycosidic linkage, confirming the mass of the aglycone and the sugar substituent. mdpi.com

Ultraviolet-Visible Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by the molecule's chromophores—the parts of the molecule responsible for its color, which are typically conjugated π-electron systems. The aristolactam core is a phenanthrene-like system that absorbs light in the UV and visible regions. msu.edu

The UV-Vis spectrum of aristololactam-β-D-glucoside (ADG) shows characteristic absorption bands. Titration experiments have shown a primary absorption maximum around 398 nm. plos.orgacs.org Upon interaction with biomolecules like DNA, this band exhibits hypochromicity (a decrease in absorbance) and a bathochromic shift (a shift to a longer wavelength), which is indicative of interactions such as intercalation. plos.org The general shape and position of the absorption bands are hallmarks of the extended aromatic system of the aristolactam structure. clockss.org

Infrared Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of an this compound shows absorption bands characteristic of its key functional groups. For a related compound, distinct bands were observed for hydroxyl groups (-OH) at 3442 cm⁻¹, a lactam carbonyl group (C=O) at 1654 cm⁻¹, and C-O stretching of the hydroxyls at 1088 cm⁻¹. mdpi.comclockss.org These signals confirm the presence of the hydroxyl-rich glucose unit and the defining lactam ring of the aglycone. mdpi.com

Chiroptical Spectroscopic Analysis (e.g., Circular Dichroism) for Stereochemical Aspects

Chiroptical techniques like Circular Dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of chiral molecules. While aristololactam-β-D-glucoside contains multiple chiral centers in its glucose moiety, studies have reported that the compound itself does not show a significant intrinsic CD signal in the commonly measured spectral regions. plos.org

However, CD spectroscopy becomes a powerful tool for studying the interactions of this compound with chiral biomacromolecules like DNA and proteins. plos.orgrsc.org When the achiral (in terms of its chromophore) this compound binds to a chiral molecule, an induced CD spectrum can be observed. This induced signal provides evidence of binding and can offer insights into the conformational changes that occur in either the this compound or the biomacromolecule upon formation of the complex. plos.orgfigshare.com For example, binding to tRNA has been shown to perturb the tRNA's native structure, resulting in changes in its characteristic CD spectrum. plos.org

Elucidation of the Biosynthetic Pathway of Aristololactam Glucoside

Precursor Identification and Metabolic Labeling Studies

The backbone of aristolactam alkaloids is derived from the benzylisoquinoline alkaloid (BIA) pathway, with initial precursors being established through metabolic labeling studies. These experiments, primarily conducted in Aristolochia species, have been crucial in tracing the atomic origins of the aristolactam core.

Feeding studies using isotopically labeled compounds have demonstrated that the amino acid L-tyrosine is the fundamental building block. cdnsciencepub.com In experiments with Aristolochia sipho, the administration of [3-¹⁴C]-tyrosine led to the isolation of ¹⁴C-labeled aristolochic acid I (AA-I), a closely related metabolite and likely precursor to aristolactam I. wikipedia.org Further studies confirmed that tyrosine provides both the C₆-C₂ isoquinoline (B145761) unit and the C₆-C₁ benzyl (B1604629) unit of the intermediate (S)-norlaudanosoline. The condensation of dopamine (B1211576) and 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), both derived from tyrosine, forms norlaudanosoline, a central intermediate in BIA biosynthesis. wikipedia.org

Subsequent labeling experiments have solidified the roles of downstream intermediates. Key findings from these studies are summarized below:

| Precursor Administered | Plant Species | Key Finding | Citation |

| [3-¹⁴C]-Tyrosine | Aristolochia sipho | Incorporated into aristolochic acid-I, confirming it as a primary precursor. | wikipedia.org |

| [³-¹⁴C, ¹⁵N]-Tyrosine | Aristolochia sipho | Demonstrated that the nitro group of aristolochic acid originates from the amino group of tyrosine. | cdnsciencepub.comwikipedia.org |

| [2-¹⁴C]-Dopamine | Aristolochia sipho | Resulted in the formation of ¹⁴C-labeled aristolochic acid-I. | wikipedia.org |

| (±)-[4-¹⁴C]-Norlaudanosoline | Aristolochia sipho | Led to the formation of ¹⁴C-labeled aristolochic acid-I, establishing norlaudanosoline as a key intermediate. | wikipedia.org |

| (±)-[aryl-³H]-Stephanine | Aristolochia bracteata | Incorporated into aristolochic acid-I, confirming the role of aporphine (B1220529) alkaloids as direct precursors. | wikipedia.org |

These studies collectively establish a clear lineage from tyrosine through norlaudanosoline and aporphine intermediates to the phenanthrene-type structure of aristolactams. wikipedia.org

Enzymatic Transformations and Glycosylation Mechanisms

The conversion of precursors into aristolactam-glucoside involves a series of enzymatic reactions, including oxidations, reductions, ring cleavage, and finally, glycosylation.

Formation of the Aristolactam Core: The biogenetic route from the aporphine intermediate stephanine (B192439) involves an unusual oxidative cleavage of the B ring to yield the phenanthrene (B1679779) structure of aristolochic acid. wikipedia.org Aristolactams are widely considered to be biogenetic intermediates or derivatives in the biosynthesis of aristolochic acids. researchgate.net One proposed route suggests that aristolactams arise from the reduction of the corresponding aristolochic acids. wikipedia.org This reductive activation is catalyzed by several enzymes. In humans and rodents, NAD(P)H:quinone oxidoreductase (NQO1) and cytochrome P450 enzymes (specifically CYP1A1 and CYP1A2) have been identified as the major enzymes responsible for the nitroreduction of aristolochic acid I to form N-hydroxyaristolactam I, which then leads to the formation of aristolactam I. mdpi.commdpi.com

An alternative biogenetic hypothesis suggests the direct formation of aristolactams from aporphine precursors without aristolochic acid as an intermediate. This pathway involves the oxidation of a 4-hydroxyaporphine alkaloid to a 4,5-dioxoaporphine, which then undergoes a rearrangement and extrusion of carbon monoxide to generate the aristolactam structure. beilstein-journals.org

Glycosylation Mechanisms: The final step in the formation of aristololactam-glucoside is the attachment of a glucose molecule to the aristolactam aglycone. This reaction is catalyzed by a class of enzymes known as glycosyltransferases (GTs), specifically UDP-dependent glycosyltransferases (UGTs). oup.commdpi.com These enzymes transfer a sugar moiety from an activated sugar donor, typically a UDP-sugar like UDP-glucose, to an acceptor molecule. mdpi.com

The glycosylation of natural products like alkaloids can occur at hydroxyl (-OH) or amino (-NH) groups, leading to O-glucosides or N-glucosides, respectively. researchgate.net In the case of aristolactams, both types have been identified in nature. For example, aristolactam Ia N-β-D-glucoside and aristolactam Ia 8-O-β-D-glucoside have been isolated from Aristolochia gigantea. mdpi.com The formation of this compound involves a UGT that recognizes the aristolactam structure and catalyzes the formation of a glycosidic bond. While the general mechanism is understood, the specific UGT responsible for the glycosylation of aristolactam in various plant species has not yet been fully characterized. nih.govsemanticscholar.org

| Enzymatic Step | Enzyme Class | Function | Key Substrates/Products | Citation |

| Nitroreduction | Nitroreductases (e.g., NQO1, CYP1A1/1A2) | Reduction of the nitro group of aristolochic acid. | Aristolochic Acid → N-Hydroxyaristolactam | mdpi.commdpi.com |

| Aporphine Oxidation | Oxidases | Oxidation of aporphine ring system. | 4-Hydroxyaporphine → 4,5-Dioxoaporphine | beilstein-journals.org |

| Glycosylation | Glycosyltransferases (UGTs) | Attachment of a glucose moiety to the aristolactam core. | Aristolactam + UDP-Glucose → this compound | oup.commdpi.com |

Proposed Biogenetic Routes to Aristolactam-Type Alkaloids from Precursors

Based on labeling studies and the identification of intermediates, a plausible biogenetic pathway for aristolactam alkaloids has been proposed. This route highlights the transformation from a simple amino acid to the complex phenanthrene structure.

Initiation with Tyrosine: The pathway begins with L-tyrosine, which is converted into two key building blocks: dopamine (via L-DOPA) and 3,4-dihydroxyphenylacetaldehyde (DOPAL). wikipedia.org

Formation of Norlaudanosoline: A Pictet-Spengler condensation between dopamine and DOPAL, catalyzed by norlaudanosoline synthetase, forms the central benzylisoquinoline intermediate, (S)-norlaudanosoline. wikipedia.org

Aporphine Intermediate Formation: (S)-norlaudanosoline undergoes a series of reactions including O-methylation, N-methylation, and phenol-oxidative coupling to form various aporphine alkaloids. (±)-Stephanine has been confirmed as a direct precursor to aristolochic acid I. wikipedia.org

Oxidative Cleavage and Lactam Formation: The pathway then diverges.

Route A (via Aristolochic Acid): The aporphine ring system of stephanine is oxidatively cleaved to form aristolochic acid I. This nitro-phenanthrene carboxylic acid is then reduced by nitroreductases (like NQO1 or CYPs) to its corresponding lactam, aristolactam I. wikipedia.orgmdpi.com

Route B (via Dioxoaporphine): Alternatively, an aporphine precursor is oxidized to a 4,5-dioxoaporphine. This intermediate then rearranges, losing a carbon atom (as CO), to directly form the aristolactam ring structure. beilstein-journals.org

Final Glycosylation: The aristolactam aglycone serves as a substrate for a UDP-glycosyltransferase (UGT). The UGT attaches a glucose molecule, yielding the final product, this compound. mdpi.com

This multi-step process demonstrates how plants synthesize complex secondary metabolites from simple primary metabolic building blocks.

Identification of Key Biosynthetic Genes (if applicable)

While the biochemical steps in the aristolactam pathway are partially understood, the complete genetic basis remains an active area of research. The genes encoding the enzymes for the final steps of aristolochic acid and aristolactam biosynthesis are hypothesized to be unique to the Aristolochiaceae family. researchgate.net

Recent advances in genomics and transcriptomics have begun to shed light on this area. Genome sequencing of Aristolochia contorta has identified candidate genes for the broader BIA pathway, including those for O-methyltransferases (OMTs). nih.govfrontiersin.org A recent study identified 29 genes potentially involved in aristolochic acid biosynthesis in A. contorta. mdpi.com Similarly, transcriptome analysis of Asarum heterotropoides identified three candidate transcripts for tyrosine decarboxylase (TyrDC), a key enzyme in the initial stages of the pathway. nih.gov

Despite this progress, many genes, particularly those responsible for the oxidative cleavage of the aporphine ring and the specific glycosyltransferases that produce aristolactam-glucosides, have not yet been functionally characterized. nih.gov The identification and validation of these genes through techniques like virus-induced gene silencing (VIGS) or heterologous expression are the next steps needed to fully elucidate the molecular genetics of aristolactam-glucoside biosynthesis. scholaris.ca

Chemical Synthesis and Derivatization Strategies for Aristololactam Glucoside

Total Synthesis Approaches to the Aristolactam Core Structure

The total synthesis of the phenanthrene-based aristolactam core is a prerequisite for accessing aristolactam-glucoside. Synthetic chemists have devised several elegant strategies, often employing cascade reactions to rapidly build molecular complexity from simple precursors. rsc.orgscispace.com

Modern synthetic approaches prioritize efficiency, atom economy, and the ability to generate diverse analogues. researchtrend.net Cascade reactions, where multiple bond-forming events occur in a single pot, have become a cornerstone of aristolactam synthesis. researchtrend.netresearchgate.netacs.org

Two prominent and innovative strategies include:

Synergistic C–H Bond Activation and Dehydro-Diels–Alder Reactions: A concise total synthesis of various aristolactam alkaloids has been developed utilizing a synergistic combination of C–H bond activation and a dehydro-Diels–Alder reaction. rsc.orgnih.goviiserpune.ac.in This method involves two key steps:

A ruthenium-catalyzed oxidative cyclization of benzamides with vinyl sulfone, which proceeds via C-H bond activation to create 3-methyleneisoindolin-1-one (B1254794) intermediates. rsc.orgscispace.com

A subsequent dehydro-Diels–Alder reaction of these intermediates with benzynes, followed by fluoride-mediated desulfonylation, constructs the complete polycyclic aristolactam framework. rsc.orgscispace.comnih.gov This approach is powerful as it allows for the construction of all rings from readily available starting materials and is compatible with a range of functional groups. scispace.com

Suzuki–Miyaura Coupling/Aldol Condensation Cascade: An efficient, one-pot synthesis of the phenanthrene (B1679779) lactam core has been achieved through a palladium-catalyzed cascade reaction. researchgate.netacs.orgnih.gov The process involves the reaction of an isoindolin-1-one (B1195906) (specifically a 4-bromoisoindolin-1-one (B1288941) intermediate) with a 2-formylarylboronic acid. researchtrend.netacs.org The cascade proceeds via an initial Suzuki-Miyaura cross-coupling, followed by an intramolecular aldol-type condensation to furnish the phenanthrene system. researchtrend.netacs.org This strategy has been successfully applied to produce a library of natural aristolactams, including aristolactam BII, aristolactam FI, and sauristolactam, as well as unnatural derivatives. researchgate.netacs.orgnih.gov

| Methodology | Key Reactions | Catalyst/Reagents | Key Intermediates | Advantages | Reference |

|---|---|---|---|---|---|

| C–H Activation / Dehydro-Diels–Alder | Oxidative Cyclization, [4+2] Cycloaddition, Desulfonylation | Ruthenium (for C-H activation), CsF (for cycloaddition/desulfonylation) | 3-Methyleneisoindolin-1-ones | Builds all rings from simple materials; tolerates diverse functional groups. | rsc.orgscispace.comnih.gov |

| Suzuki–Miyaura / Aldol Cascade | Cross-Coupling, Aldol-type Condensation | Palladium (e.g., Pd(PPh₃)₄) | 4-Bromoisoindolin-1-one, 2-Formylarylboronic acid | Efficient one-pot process; high yields for various natural and unnatural analogues. | researchgate.netacs.orgnih.gov |

Once the aristolactam aglycone is synthesized, the next critical step is the introduction of the glucose moiety. Natural aristolactam-glucosides, such as aristolactam I N-β-D-glucoside, feature a specific β-linkage at the lactam nitrogen. nih.govnih.govnih.gov Achieving this stereoselectivity and regioselectivity is a significant synthetic challenge.

Stereoselective N-Glycosylation: The formation of the N-glycosidic bond is typically approached using established glycosylation methods. The Vorbrüggen glycosylation is a classic and effective method for synthesizing N-nucleosides and can be adapted for N-glycosides of lactams. researchgate.net This reaction often involves activating a protected glycosyl donor (like a glycosyl acetate) with a Lewis acid in the presence of the nitrogen nucleophile (the aristolactam). The stereochemical outcome (α vs. β) is frequently controlled by the nature of the protecting group at the C-2 position of the sugar donor. A participating group (e.g., an acetyl group) at C-2 typically leads to the formation of a 1,2-trans-glycosidic bond, which in the case of glucose, results in the desired β-anomer. researchgate.net

Regioselective Glycosylation: Aristolactam scaffolds can possess multiple potential sites for glycosylation, including phenolic hydroxyl groups in addition to the lactam nitrogen. mdpi.com To ensure the sugar is attached only at the desired position (e.g., the nitrogen atom), regioselective strategies are necessary. One approach involves the transient masking of competing hydroxyl groups. For instance, arylboronic acids can be used to form temporary cyclic boronates with diols, reducing their nucleophilicity and directing the glycosylation to an unmasked site. clockss.org Alternatively, a synthetic strategy can be designed where the aglycone is prepared with all hydroxyl groups protected with a robust protecting group, leaving only the lactam nitrogen available for the glycosylation step.

Novel Synthetic Methodologies and Cascade Reactions

Semi-Synthesis of Aristololactam-glucoside Analogues and Derivatives

Semi-synthesis provides an alternative and often more direct route to novel analogues by chemically modifying readily available natural aristolactams or their glucosides. nih.gov This approach is particularly valuable for creating derivatives that would be difficult to access via total synthesis.

Starting from isolated natural products like aristolactam I or aristolactam-N-β-D-glucoside, several transformations can be envisioned:

Modification of the Aglycone: Functional groups on the aromatic rings of the aristolactam core can be modified. For example, aryl-methyl ether groups, which are common in natural aristolactams, can undergo regioselective cleavage to yield free hydroxyl groups. acs.org These phenolic derivatives can then be used for further functionalization, such as alkylation or esterification, to produce a new series of analogues.

Modification of the Sugar Moiety: Starting with an isolated aristolactam-glucoside, the sugar unit itself can be altered. The hydroxyl groups on the glucose can be selectively protected and then converted to other functionalities. It is also possible to cleave the existing sugar and attach a different carbohydrate, leading to analogues with varied glycosylation patterns.

Synthesis from a Common Precursor: A library of aristolactam analogues can be efficiently generated from a common synthetic intermediate. For example, using the Suzuki-Miyaura cascade, a single isoindolinone precursor can be coupled with a wide variety of substituted 2-formylarylboronic acids to produce a diverse set of aristolactam cores. acs.orgbeilstein-journals.org These can then be glycosylated to yield a range of glucoside derivatives.

Chemical Modification for Advanced Structure-Activity Relationship (SAR) Probes

The synthesis of diverse aristolactam analogues is crucial for conducting Structure-Activity Relationship (SAR) studies. rsc.org These studies aim to identify the specific structural features of the molecule that are responsible for its biological effects, such as antitumor or antiviral activity. nih.govnih.gov By systematically modifying the aristolactam-glucoside structure and evaluating the biological activity of each new derivative, researchers can build a comprehensive SAR model.

Key areas of modification for SAR studies include:

The Aristolactam Core: Substituents on the aromatic rings are systematically varied. The presence, type (electron-donating vs. electron-withdrawing), and position of groups like methoxy (B1213986), hydroxyl, or methylenedioxy bridges are altered to determine their impact on potency and selectivity. nih.gov Studies have shown that while natural aristolactams often show moderate antitumor activity, certain synthetic derivatives with different substitution patterns exhibit potent activity with GI₅₀ values in the submicromolar range. nih.gov

The Lactam Nitrogen: The N-H group of the lactam can be substituted with various alkyl or functionalized chains. For instance, in studies exploring anti-HIV activity, substitutions at this position were found to be important for inhibitory effects. nih.gov

| Modification Site | Type of Modification | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Aromatic Rings (Aglycone) | Varying number and position of methoxy/hydroxyl groups. | Can significantly increase antitumor potency compared to natural compounds. | nih.gov |

| Lactam Nitrogen | Substitution with alkyl or functionalized groups (e.g., 5-(2-pyrrolidinyl)ethyl). | Identified as a key site for modification in developing HIV-1 inhibitors. | nih.gov |

| Indole Core | The dibenzo-indole core itself is a key pharmacophore. | The core structure is a template for developing inhibitors of viral transcription. | nih.gov |

| Overall Structure | Creation of diverse libraries of analogues. | Essential for developing potent and selective agents and exploring new clinical applications. | rsc.orgnih.gov |

Molecular Interaction Studies of Aristololactam Glucoside with Biomacromolecules

Deoxyribonucleic Acid (DNA) Interaction Mechanisms

Aristololactam-glucoside is recognized as a DNA binding agent, with a mechanism that involves insertion into the DNA helix. nih.gov This interaction is characterized by several biophysical changes, including shifts in absorption spectra (hypochromism and bathochromism), quenching of fluorescence, and an increase in the thermal stability of the DNA. nih.govnih.gov

The primary mechanism by which this compound binds to DNA is through intercalation, where the planar aromatic ring system of the alkaloid inserts itself between the base pairs of the DNA double helix. nih.govnih.gov This mode of binding is supported by viscometric studies showing an increase in the contour length of sonicated rod-like DNA upon interaction with the compound. nih.gov

The binding process is thermodynamically favorable. It is an exothermic process, as indicated by a negative enthalpy change. nih.govresearchgate.net The thermodynamic parameters for the interaction have been determined, revealing a significant negative Gibbs free energy change, which points to a spontaneous and high-affinity binding process. nih.govresearchgate.net The binding is characterized by a negative enthalpy and a negative entropy change. nih.gov The enthalpy and entropy changes are found to be dependent on the ionic strength of the solution and tend to compensate each other, resulting in a relatively small change in Gibbs free energy. researchgate.net

Table 1: Thermodynamic Parameters for this compound-DNA Interaction Data obtained at 25°C.

| Thermodynamic Parameter | Value |

|---|---|

| Gibbs Free Energy (ΔG) | -7.4 kcal/mol |

| Van't Hoff Enthalpy (ΔH) | -13.8 kcal/mol |

| Entropy (ΔS) | -21.5 cal/degree/mol |

Source: nih.govresearchgate.net

The intercalation of this compound induces significant structural changes in the DNA helix. nih.gov One of the key indicators of intercalation is the unwinding and rewinding of covalently closed superhelical DNA, a process induced by the binding of this alkaloid. nih.govresearchgate.net Furthermore, the interaction leads to an increase in the contour length of DNA, providing direct evidence of the lengthening of the helix to accommodate the intercalating molecule. nih.govnih.gov

Circular dichroism (CD) spectroscopy, a technique sensitive to the chiral environment of the DNA helix, shows distinct perturbations upon the addition of this compound. nih.gov Specifically, an increase in both the positive and negative ellipticity of the DNA's CD spectrum is observed, signifying conformational changes in the DNA structure. nih.gov These alterations, along with an enhancement of the thermal transition temperature (melting temperature), confirm a significant stabilization of the DNA helix by the alkaloid. nih.govnih.gov

The interaction between this compound and DNA is not random; it exhibits a clear dependence on the base composition and sequence of the DNA. nih.gov Studies using various natural and synthetic DNAs have shown that the alkaloid has a higher affinity for GC-rich DNA. nih.gov

The specificity is particularly pronounced for alternating GC polymers. nih.gov This preference is confirmed by multiple lines of evidence, including spectrophotometric analysis, fluorescence quenching, and circular dichroism perturbations, all of which indicate a stronger binding to GC-rich sequences. nih.gov Viscometric studies also support this specificity, showing that the increase in the contour length of DNA upon binding is more significant for GC-rich DNA and alternating GC polymers. nih.gov This suggests that the stereochemical fit between the this compound molecule and the DNA helix is optimal at these specific sequences. The alkaloid has also been noted for its structural resemblance to the anticancer agent daunomycin, both of which exhibit guanine-cytosine base pair specificity in their DNA binding. plos.org

Structural Perturbations of DNA Helices upon Binding (e.g., unwinding, changes in ellipticity)

Ribonucleic Acid (RNA) Interaction Mechanisms

Beyond its well-documented interaction with DNA, this compound also binds to RNA. Its ability to interact with various RNA structures, including single-stranded and transfer RNA, has been investigated to understand its broader biological activity. nih.govnih.gov

This compound interacts with single-stranded RNA (ssRNA) in a non-cooperative manner, as revealed by absorption and fluorescence studies. nih.gov The binding affinity of the alkaloid varies depending on the base composition of the ssRNA. The observed order of binding preference is poly(G) > poly(I) >> poly(C) > poly(U). nih.gov

The interaction is thought to arise primarily from the stacking of the this compound molecule with the RNA bases, leading to a form of partial intercalation into the single-stranded structure. nih.gov This is considered the major non-polyelectrolytic contribution to the binding energy. nih.gov The binding affinity for ssRNA is generally lower than that of the well-known RNA binder daunomycin. nih.gov

Thermodynamic analysis from isothermal titration calorimetry (ITC) experiments shows that the binding is predominantly entropy-driven, with a smaller, favorable enthalpy component that increases with temperature. nih.govnih.gov This suggests that the disruption and release of water molecules from the binding interface play a crucial role. researchgate.net A small negative heat capacity change has also been observed, which, along with enthalpy-entropy compensation, confirms the involvement of multiple weak noncovalent interactions in the binding process. nih.govnih.gov The electrostatic contribution to the binding free energy is smaller for this compound compared to that of daunomycin. nih.govnih.gov Fluorescence quenching studies suggest the alkaloid binds within the helical regions of the tRNA, likely through a mechanism of partial intercalation. plos.orgnih.gov

Table 2: Thermodynamic Parameters for this compound-tRNAphe Interaction

| Thermodynamic Parameter | Value |

|---|---|

| Heat Capacity Change (ΔCp) | -47 cal/mol·K |

Source: plos.orgnih.govnih.gov

Spectroscopic and Calorimetric Characterization of RNA Binding Thermodynamics

The interaction between aristololactam-β-D-glucoside (ADG) and transfer RNA (tRNA) has been characterized using various biophysical methods, providing insights into the thermodynamics of this binding. Studies involving absorption and fluorescence spectroscopy have shown that ADG binds to tRNAphe in a non-cooperative manner.

Isothermal titration calorimetry (ITC) experiments have been crucial in elucidating the energetic profile of the ADG-tRNAphe interaction. These studies reveal that the binding is a thermodynamically favorable process, driven predominantly by a large positive entropy change (ΔS°) with a smaller, yet favorable, enthalpy contribution (ΔH°). iicb.res.inresearchgate.netugr.es This suggests that hydrophobic and other noncovalent forces play a significant role in the complexation. The enthalpy of binding becomes more favorable as the temperature increases. iicb.res.inugr.es

Further analysis of the thermodynamics reveals a small but negative heat capacity change (ΔCp) of -47 cal/mol·K for the binding of ADG to tRNAphe. iicb.res.inugr.es This negative heat capacity change, along with observed enthalpy-entropy compensation, confirms the involvement of multiple weak noncovalent interactions in the binding process. iicb.res.inugr.es The binding affinity (Ka) is on the order of 10⁴ M⁻¹, which is about one order of magnitude lower than that of the well-known intercalator, daunomycin. iicb.res.inugr.es

Salt dependence studies have indicated that the electrostatic contribution to the binding free energy is relatively small for the ADG-tRNAphe complex. iicb.res.inugr.es Despite the moderate binding affinity, the interaction is specific enough to enhance the thermal stability of tRNAphe, as observed in optical melting studies. iicb.res.inresearchgate.net Circular dichroism studies also support the formation of the complex, showing small but significant perturbations to the tRNA structure upon ADG binding. iicb.res.inresearchgate.net

The binding of ADG has also been studied with single-stranded polyribonucleotides. The affinity of ADG varies depending on the base composition, following the order of poly(G) > poly(I) >> poly(C) > poly(U). dp.tech The thermodynamics for these interactions are also characterized by favorable entropy and enthalpy, with the major contribution to binding energy coming from non-polyelectrolytic forces, likely the stacking of ADG molecules with the RNA bases. dp.tech

Table 1: Thermodynamic Parameters for Aristololactam-β-D-glucoside Binding to tRNAphe

| Parameter | Value | Source |

|---|---|---|

| Binding Affinity (Ka) | ~10⁴ M⁻¹ | iicb.res.inugr.es |

| Enthalpy Change (ΔH°) | Favorable, increases with temperature | iicb.res.inugr.es |

| Entropy Change (ΔS°) | Large and positive | iicb.res.inugr.es |

| Heat Capacity Change (ΔCp) | -47 cal/mol·K | iicb.res.inugr.es |

Protein Interaction Mechanisms

Binding Dynamics with Human Serum Albumin (HSA)

The interaction between aristololactam-β-D-glucoside and Human Serum Albumin (HSA), the most abundant protein in blood plasma, has been characterized through spectroscopic and calorimetric techniques. The binding affinity (Ka) for the ADG-HSA complex is in the order of 10⁴ M⁻¹, indicating a moderately strong interaction. nih.gov

Fluorescence quenching studies have been instrumental in elucidating the mechanism of binding. The quenching of HSA's intrinsic fluorescence upon the addition of ADG suggests the formation of a ground-state complex. nih.gov The analysis confirms that the quenching mechanism is static, meaning that ADG and HSA form a stable, non-fluorescent complex rather than deactivating the excited state of HSA's fluorophores through collisional encounters. nih.gov

Calorimetric studies have revealed that the binding of ADG to HSA is an exothermic process. nih.gov The interaction is characterized by negative standard molar enthalpy (ΔH°) and negative standard molar entropy (ΔS°) contributions, which suggests that van der Waals forces and hydrogen bonding are likely the primary drivers of the binding process. nih.gov

Interaction Profiles with Human Hemoglobin (Hb)

Aristololactam-β-D-glucoside also interacts with human hemoglobin (Hb), the primary oxygen-transport protein in red blood cells. Spectroscopic experiments have determined the binding affinity (Ka) of ADG to Hb to be approximately 3.79 × 10⁴ M⁻¹. medicinacomplementar.com.br The mechanism of fluorescence quenching was identified as a static process, resulting from the formation of a ground-state complex between ADG and Hb. researchgate.net

The thermodynamics of this interaction have been analyzed using microcalorimetry. The binding of ADG to Hb is an exothermic event and is predominantly driven by a large, positive standard molar entropy change (ΔS°), accompanied by a small, favorable enthalpy contribution (ΔH°). medicinacomplementar.com.brresearchgate.net This thermodynamic signature points towards the significant role of hydrophobic forces in the formation of the ADG-Hb complex. medicinacomplementar.com.brresearchgate.net A negative heat capacity change further corroborates the involvement of substantial hydrophobic interactions in the complexation process. medicinacomplementar.com.brresearchgate.net

Biophysical Characterization of Protein Conformational Changes upon Ligand Binding

The binding of aristololactam-β-D-glucoside induces conformational changes in both Human Serum Albumin (HSA) and Human Hemoglobin (Hb). These structural alterations have been investigated using several biophysical methods, including circular dichroism (CD), 3D fluorescence spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy. nih.govmedicinacomplementar.com.br

For the ADG-HSA interaction, both CD and 3D fluorescence data confirm that the protein undergoes a conformational change upon ligand binding. nih.gov This indicates that the binding of ADG perturbs the secondary and tertiary structure of HSA.

Table 2: Summary of Conformational Changes

| Protein | Technique | Observation | Implication | Source |

|---|---|---|---|---|

| HSA | CD, 3D Fluorescence | Perturbation of spectra | Conformational change in secondary/tertiary structure | nih.gov |

| Hb | CD, 3D Fluorescence, FTIR | Perturbation of spectra | Conformational change in protein structure | medicinacomplementar.com.br |

| Hb | Synchronous Fluorescence | Blue shift for tyrosine residues | Increased nonpolarity around tyrosine | medicinacomplementar.com.brresearchgate.net |

| Hb | Fluorescence Emission | Blue shift from 329 nm to 327 nm | Tryptophan residues moved to a less polar environment | researchgate.net |

Molecular Targets and Cellular Pathway Investigations

Enzyme Binding and Inhibition Studies (in vitro)

Research into the molecular targets of aristololactam-β-D-glucoside has included investigations into its ability to bind and inhibit various enzymes. Studies have suggested that ADG may act as an inhibitor for several key enzymes.

One area of investigation has been its effect on topoisomerases, enzymes critical for managing DNA topology. There is evidence suggesting that ADG possesses topoisomerase inhibitory activity. iicb.res.inmedicinacomplementar.com.brscispace.com Additionally, it has been identified as a telomerase inhibitor, acting by stabilizing telomeric G-quadruplex DNA structures. researchgate.net Telomerase is an enzyme crucial for the maintenance of telomere length in many cancer cells.

Furthermore, some research points towards the ability of ADG to inhibit reverse transcriptase, an enzyme essential for the life cycle of retroviruses. medicinacomplementar.com.br These findings highlight the potential of aristololactam-β-D-glucoside to interact with and modulate the activity of enzymes involved in critical cellular processes like DNA replication, maintenance, and transcription. However, detailed kinetic data and IC₅₀ values from comprehensive in vitro enzymatic assays are not extensively detailed in the available literature.

Investigation of Key Signaling Pathway Modulation (e.g., MAPK pathway)frontiersin.org

Direct in vitro studies detailing the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway specifically by this compound are limited. However, a growing body of evidence from research on its parent compound, aristolochic acid, and other aristolactam derivatives suggests a potential role in modulating this and other key signaling pathways. The MAPK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.

Research on aristolochic acid has demonstrated its ability to influence MAPK signaling. For instance, studies have shown that aristolochic acid can induce the phosphorylation, and thereby activation, of key components of the MAPK pathway, such as extracellular signal-regulated kinase (ERK) and p38 MAPK. This activation has been linked to some of the toxic effects of aristolochic acid.

While direct evidence for this compound is scarce, studies on other aristolactam derivatives have shown inhibitory effects on various kinases, some of which are components of or are related to cellular signaling pathways. For example, certain aristolactams have been found to inhibit cyclin-dependent kinases (CDKs) such as CDK1/Cyclin B, and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Although not direct components of the MAPK pathway, the inhibition of such kinases by related compounds suggests that aristolactams as a class of molecules have the potential to interact with and modulate kinase-driven signaling cascades.

Furthermore, other signaling pathways have been implicated in the action of aristolactam derivatives. For example, Aristolactam I has been shown to activate the TGF-β/Smad signaling pathway, which is involved in cellular processes like fibrosis. Magnoflorine, an alkaloid also found in Aristolochia species, has been reported to suppress MAPK and NF-κB signaling pathways in in vitro models of inflammation. nih.gov

The table below summarizes findings on the modulation of signaling pathways by aristolochic acid and related aristolactam compounds. It is important to reiterate that the data for aristolochic acid and other aristolactams may not be directly extrapolated to this compound, but they provide a basis for potential mechanisms of action that warrant further investigation.

Table 1: In Vitro Modulation of Signaling Pathways by Aristolochic Acid and Related Compounds

| Compound/Extract | Cell Line/System | Observed Effect on Signaling Pathway |

|---|---|---|

| Aristolochic Acid I | HK-2 (Human kidney) | Increased phosphorylation of ERK1/2 and p38. |

| Aristolochic Acid | MCA-SV-HUC-1 (Urothelial) | Activation of p38 and ERK sub-pathways of MAPK. |

| Aristolactam I | HK-2 (Human kidney) | Activation of TGF-β/Smad-dependent signaling pathway. |

| Magnoflorine | Murine bone marrow macrophages | Suppression of RANKL-induced MAPK and NF-κB signaling. nih.gov |

| Aristolochia clematitis extract | Caco-2 (Colon cancer) | Weak cytotoxic effects; literature suggests induction of ROS and caspase activation. |

These findings collectively suggest that while direct evidence for this compound's effect on the MAPK pathway is still emerging, the broader class of related compounds exhibits significant activity in modulating key cellular signaling cascades. Future research should focus on elucidating the specific interactions of this compound with components of the MAPK and other signaling pathways to fully understand its molecular mechanisms of action.

Advanced Analytical Quantification Methodologies for Aristololactam Glucoside

High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detection Systems

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of aristolactam glucosides and related compounds from various sources. openaccessjournals.comadvancechemjournal.com Its high resolution and efficiency make it indispensable for analyzing complex mixtures often found in plant extracts. openaccessjournals.com The method's power lies in its coupling with sensitive detectors, such as Diode Array Detectors (DAD) or Ultraviolet (UV) detectors, which allow for the specific detection and quantification of target analytes based on their chromatographic behavior and UV absorbance. researchgate.netnih.gov

Researchers have developed various HPLC methods optimized for the analysis of aristololactam (B190612) derivatives. These methods typically employ reverse-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase. researchgate.netnih.govmdpi.com The separation is achieved by carefully controlling the mobile phase composition, often using a gradient elution of an aqueous solvent (frequently acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.govmdpi.com For instance, one method successfully used an isocratic mobile phase of acetonitrile and water (1:1) with 0.1% acetic acid for the analysis of aristolochic acids and their lactams. researchgate.net Another established method for quantifying aristolochic acids I and II utilized a mobile phase of 1% acetic acid and methanol (40:60) with UV detection at 250 nm. nih.gov The choice of column, such as an InertSustain C18 or Agilent SB-C18, and its parameters (particle size, length) are critical for achieving the desired separation efficiency. researchgate.netmdpi.com

The following table summarizes various conditions used in HPLC methods for the analysis of aristololactam-glucoside and related compounds.

HPLC Methodologies for Aristololactam Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | InertSustain C18 (250 x 4.6 mm, 3 µm) | Not Specified | Agilent SB-C18 (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Acetonitrile : Water (1:1) with 0.1% Acetic Acid | 1% Acetic Acid and Methanol (40:60) | A: 0.1% Formic Acid in Water B: Acetonitrile | | Elution | Isocratic | Isocratic | Gradient | | Detector | DAD | UV (250 nm) | MS/MS (used for detection) | | Reference | researchgate.net | nih.gov | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a premier analytical tool that combines the potent separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. wikipedia.orgleeder-analytical.com This synergy is particularly valuable for the trace analysis of this compound and for comprehensive metabolite profiling in biological and environmental samples. wikipedia.org LC-MS techniques, especially when using tandem mass spectrometry (LC-MS/MS), enable the confident identification and quantification of compounds, even at very low concentrations within complex matrices. mdpi.comnih.gov

In the analysis of aristololactam glucosides, electrospray ionization (ESI) is a commonly used interface, which efficiently ionizes the compounds as they elute from the LC column. mdpi.comresearchgate.net The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For aristololactams, the protonated molecule [M+H]⁺ is typically the most prominent ion observed in the initial mass spectrum (MS¹). nih.govresearchgate.net Further structural information is obtained through tandem mass spectrometry (MS/MS or MSⁿ), where the [M+H]⁺ ion is fragmented, and the resulting product ions are analyzed. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For glucosides, a common fragmentation pathway involves the neutral loss of the sugar moiety (162 Da for a hexoside), which is a key indicator for identifying these glycosylated compounds. mdpi.commdpi.com

Metabolite profiling studies using LC-MS have successfully identified various aristololactam glucosides in plant species. acs.orgscispace.com For example, aristolactam I N-β-d-glucoside has been identified with a protonated molecule [M+H]⁺ at an m/z of 455 or, with high-resolution mass spectrometry, at m/z 456.1285. researchgate.netscispace.com The development of validated LC-MS/MS methods allows for the simultaneous analysis of dozens of aristolochic acids and aristololactams, providing crucial data for phytochemical research. nih.govresearchgate.net

Identified Aristololactam Glucosides by LC-MS

| Compound Name | Abbreviation | Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions / Neutral Loss | Source Plant(s) | Reference |

|---|---|---|---|---|---|---|

| Aristololactam I-N-β-D-glucoside | AL-I-Glc | ESI+ | 455 / 456.1285 | Neutral loss of glucose (-162 Da) | Aristolochia sp., Asarum sp. | researchgate.netacs.orgscispace.com |

| Aristololactam II-N-β-D-glucoside | AL-II-Glc | ESI+ | 425 | Not specified | Aristolochia sp. | researchgate.net |

| Aristololactam Ia-N-β-D-glucoside | AL-Ia-Glc | ESI+ | 441 | Not specified | Aristolochia sp. | researchgate.net |

| Aristololactam IIIa-N-β-D-glucoside | AL-IIIa-Glc | ESI+ | 441 | Not specified | Thottea hainanensis | researchgate.net |

Spectrophotometric and Fluorometric Assay Development for Quantitative Analysis

Beyond chromatography, spectrophotometric and fluorometric assays provide valuable alternatives for the quantitative analysis of this compound, particularly for studying its interactions with biological macromolecules like DNA and RNA. researchgate.net These techniques are based on monitoring changes in the absorbance (spectrophotometry) or fluorescence properties of the compound upon binding to a target molecule. researchgate.netresearchgate.net

Spectrofluorometry is an especially sensitive technique used to characterize the binding affinity of small molecules to nucleic acids or proteins. researchgate.netresearchgate.net When aristololactam-β-D-glucoside binds to a macromolecule, its fluorescence intensity or emission wavelength may change. By titrating the compound with increasing concentrations of the target molecule and monitoring these changes, one can determine key binding parameters. researchgate.net Analysis of the titration data, often using a Scatchard plot, allows for the calculation of the binding affinity constant (K) and the number of binding sites (n). researchgate.netresearchgate.net

Studies investigating the interaction of aristololactam-β-D-glucoside with RNA have utilized both absorption and fluorescence spectroscopy to reveal a non-cooperative binding mechanism. researchgate.net A spectrofluorometric study determined the binding affinity of aristololactam-β-D-glucoside to be in the order of 10⁴ M⁻¹, with a binding stoichiometry of approximately one molecule of the compound per binding site. researchgate.net These biophysical studies, often complemented by calorimetric techniques like Isothermal Titration Calorimetry (ITC), are crucial for elucidating the molecular recognition processes and the thermodynamic forces driving the interaction. researchgate.netresearchgate.net

Binding Parameters of Aristololactam-β-D-glucoside from Spectroscopic Studies

| Parameter | Method | Value | Target Molecule | Reference |

|---|---|---|---|---|

| Binding Affinity Constant (K) | Spectrofluorometry | 4.2 ± 0.07 x 10⁴ M⁻¹ | Not specified in abstract | researchgate.net |

| Number of Binding Sites (n) | Spectrofluorometry | ~1 | Not specified in abstract | researchgate.net |

| Binding Cooperativity | Absorption & Fluorescence | Non-cooperative | tRNA(phe) | researchgate.net |

Chemical Biology of Aristololactam Glucoside and Structure Activity Relationship Studies

Development of Chemical Probes for Target Identification

To unravel the molecular targets of aristolactam-glucoside, researchers are turning to the design and synthesis of chemical probes. These specialized molecules are structurally similar to the parent compound but are equipped with a reporter tag, such as a biotin (B1667282) molecule or a fluorescent dye, and a reactive group for covalent attachment to its biological target. The development of such probes is a critical step in identifying the proteins and other biomolecules with which aristolactam-glucoside interacts within a cellular environment.

The primary strategies for developing chemical probes for compounds like aristolactam-glucoside involve affinity-based protein profiling (ABPP) and photoaffinity labeling (PAL).

Affinity-Based Protein Profiling (ABPP): This technique utilizes probes that can covalently bind to the active site of specific enzymes. While direct examples for aristolactam-glucoside are not extensively documented, research on its metabolic precursors, the aristolochic acids (AAs), provides a relevant precedent. Scientists have synthesized AA probes incorporating an alkyne tag. nih.govijbs.com This "clickable" tag allows for the subsequent attachment of a biotin molecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov Once the biotin is attached, the probe-protein complexes can be isolated from cell lysates using streptavidin-coated beads for identification by mass spectrometry. nih.govijbs.com One such study designed two aristolochic acid probes, AP1 and AP2, and confirmed that AP2 had a toxicity profile similar to the parent compound, making it a suitable tool for identifying AA-binding proteins. ijbs.com

Photoaffinity Labeling (PAL): This method involves incorporating a photo-activatable group into the chemical probe. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby molecules, effectively "tagging" the binding partners of the probe. While specific photoaffinity probes for aristolactam-glucoside are yet to be detailed in published literature, the synthesis of aristolochic acid derivatives bearing an aminopropyloxy group at the C-6 position has been reported. acs.org This functional group serves as a handle for the potential attachment of a fluorescent probe, laying the groundwork for future PAL studies. acs.org

The general design of these chemical probes is crucial for their success. They must retain the essential structural features of aristolactam-glucoside to ensure they bind to the same biological targets, and the linker connecting the core molecule to the tag must be carefully chosen to avoid interfering with this binding. The successful application of these probes will be instrumental in mapping the interactome of aristolactam-glucoside and elucidating its complex biological effects.

Comprehensive Structure-Activity Relationship (SAR) Studies for Molecular Recognition

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical makeup of aristolactam-glucoside influences its biological activity, particularly its ability to recognize and interact with molecular targets like DNA. These studies involve synthesizing and evaluating a series of analogs with systematic modifications to different parts of the molecule.

The Aristolactam Core and DNA Intercalation: The planar, polycyclic structure of the aristolactam core is a key determinant of its ability to intercalate into DNA. nih.gov This process, where the molecule inserts itself between the base pairs of the DNA double helix, disrupts normal DNA function and is believed to be a primary mechanism of its cytotoxic action. researchgate.net Studies have shown that aristololactam-β-D-glucoside binds to DNA with high affinity through this intercalating mechanism. nih.gov

The Role of Substituents: The nature and position of substituent groups on the aristolactam ring system significantly modulate its biological activity. For instance, studies on various aristolactam derivatives have revealed that certain substitutions can enhance cytotoxicity. N-(N-dialkylaminoalkyl) derivatives, for example, have shown interesting cytotoxic activity against leukemia cell lines. mdpi.com

In the broader class of aristolochic acid analogs, the presence of a nitro group and a methoxy (B1213986) group are considered critical determinants of toxicity. frontiersin.org While aristolactams are the reduced metabolites of aristolochic acids, the substitution patterns on the aromatic rings continue to play a vital role in their biological profiles.

The Glucoside Moiety: The sugar portion of aristololactam-glucoside is not merely a passive component. Its presence and the nature of its linkage to the aristolactam core can profoundly affect the molecule's properties and activity. For example, the cytotoxic activity of aristolactam-β-D-glucoside has been compared to its parent aglycone (the aristolactam without the sugar) and other derivatives. One study indicated that the cytotoxic activity follows the order: aristolochic acid > aristolactam-β-D-glucoside > aristolactam > N-methylaristolactam. researchgate.net This suggests that the glucoside moiety, while reducing the cytotoxicity compared to aristolochic acid, still results in a more active compound than the simple aristolactam.

The position of the glycosidic bond is also crucial. Naturally occurring analogs such as aristolactam Ia-N-β-D-glucoside and aristolactam Ia 8-β-D-glucoside have been isolated, indicating that glycosylation can occur at different positions on the aristolactam scaffold. nih.gov The evaluation of a series of aristolactam glucosides has provided valuable data for SAR analysis.

The following interactive table summarizes the reported cytotoxic activities of various aristolactam-glucoside derivatives and related compounds against different cell lines.

| Compound Name | Cell Line | IC50 (µM) | Reference |

| Aristolactam-I-N-β-D-glucoside | P-388 | 6.0 | researchgate.net |

| Aristolactam-I-N-β-D-glucoside | LLC-PK1 | 79 | mdpi.com |

| Aristolactam C-N-β-D-glucoside | LLC-PK1 | 83 | mdpi.com |

| 6-Methoxy aristolactam I-N-β-D-glucoside | LLC-PK1 | 75 | mdpi.com |

| Aristolactam AIIIa | A-549 | 24.0 | mdpi.com |

| Aristolochic Acid I | HepG2 | 50.2 | researchgate.net |

| Aristolactam BII | HepG2 | 0.2 | researchgate.net |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher cytotoxic potency.

These SAR studies, by systematically altering the structure of aristolactam-glucoside and observing the resulting changes in biological activity, provide a roadmap for understanding its molecular recognition processes. This knowledge is invaluable for any future efforts to develop related compounds with potentially enhanced therapeutic properties.

Ecological and Chemotaxonomic Significance of Aristololactam Glucoside

Role in Plant Defense Mechanisms and Chemical Ecology

Aristololactam-glucoside, as a secondary metabolite of the Aristolochia genus, plays a significant role in the plant's defense mechanisms and its interactions within its ecosystem. mdpi.com Plants, in general, produce a vast array of secondary metabolites that are not essential for primary metabolic processes but are crucial for survival and interaction with the environment. Within the Aristolochia species, aristolactams and their glycosidic forms, such as this compound, are part of a chemical arsenal (B13267) that deters herbivores and pathogens. nih.govnotulaebiologicae.ro

The chemical ecology of aristololactam-glucosides is particularly evident in the interactions between Aristolochia plants and herbivorous insects. While these compounds can act as feeding deterrents for generalist herbivores, some specialist insects have evolved to not only tolerate but also utilize these compounds for their own defense. A notable example is the interaction between Aristolochia species and swallowtail butterflies of the tribe Troidini, such as the genus Battus. Larvae of these butterflies feed on Aristolochia plants and sequester the aristolactams, including their glucoside derivatives. nih.gov

Research on Battus polydamas archidamas larvae feeding on Aristolochia chilensis has shown that they sequester aristolactams from the plant. nih.gov Interestingly, there is evidence that these sequestered aristolactams can be metabolized by the larvae into the more toxic aristolochic acids. This metabolic conversion is hypothesized to be a strategy for the larvae to protect themselves against their own predators. nih.gov This complex interaction highlights the dual role of this compound in chemical ecology: as a plant-produced defense compound and as a precursor for a sequestered, enhanced defense in a specialized herbivore.

The presence of the glucoside moiety on the aristolactam molecule can influence its solubility, stability, and bioavailability, which are critical factors in its ecological function. ontosight.airedalyc.org Glycosylation is a common strategy in plants to store defensive compounds in a less toxic, water-soluble form, which can then be activated by enzymatic hydrolysis upon tissue damage by herbivores. frontiersin.org

Table 1: Documented Interactions Involving Aristolactams in an Ecological Context

| Interacting Organism | Plant Species | Compound Type | Ecological Role |

| Battus polydamas archidamas (larvae) | Aristolochia chilensis | Aristolactam-I, Aristolactam-II | Sequestration by herbivore, potential conversion to aristolochic acids for defense against predators. nih.gov |

Significance as a Chemotaxonomic Marker for Plant Classification and Phylogenetic Relationships

The distribution of secondary metabolites is often specific to certain plant taxa, making them valuable tools for classification and understanding evolutionary relationships. This compound and related aristolactam compounds are considered significant chemotaxonomic markers for the plant family Aristolochiaceae, and particularly for the genus Aristolochia. mdpi.comresearchgate.net The unique presence and structural diversity of these compounds across different species help to delineate and establish phylogenetic connections.

Phytochemical analyses of various Aristolochia species have consistently revealed the presence of a range of aristolochic acids and aristolactams, with specific patterns of substitution and glycosylation. nih.govnotulaebiologicae.ro For instance, aristololactam-N-β-D-glucoside has been identified in several Aristolochia species, and its presence or absence, along with that of other related compounds, can be used to differentiate between species and to infer their evolutionary proximity. researchgate.netresearchgate.net

The comparison of aristolactam profiles has been used to discuss the chemotaxonomic relationships between different species within the Aristolochia genus. For example, a study on Aristolochia tagala identified several aristolactam compounds, including aristolactam-N-β-D-glucoside, and noted that the isolated compounds closely matched those found in other species of the genus, reinforcing their chemotaxonomic utility. researchgate.net The structural similarities and differences in these compounds among species reflect their genetic and evolutionary history.

The biosynthesis of aristolactams is believed to be closely related to that of aristolochic acids, with aristolactams potentially serving as intermediates. nih.govredalyc.org The specific enzymes and regulatory pathways involved in these transformations are likely to have evolved uniquely within the Aristolochiaceae, further cementing the role of these compounds as markers for this plant family. The consistent co-occurrence of aristolochic acids and aristolactams in these plants provides a strong chemical signature for the genus. researchgate.net

Table 2: Presence of Aristololactam-glucosides in Various Aristolochia Species

| Compound Name | Species | Plant Part |

| Aristololactam-N-β-D-glucoside | Aristolochia tagala | Whole herb |

| Aristololactam-N-β-D-glucoside | Aristolochia rotunda | Roots |

| Aristololactam-N-β-D-glucoside | Aristolochia indica | Not specified |

| Aristolactam Ia N-β-D-glucoside | Aristolochia gigantea | Rhizomes |

| Aristolactam Ia 8-β-D-glucoside | Aristolochia gigantea | Rhizomes |

| Aristolactam 9-O-β-D-glucopyranosyl-(1→2)-β-D-glucoside | Aristolochia gigantea | Rhizomes |

| Aristolactam Ia N-β-D-glucoside | Aristolochia mollissima | Not specified |

This table is based on findings from multiple phytochemical studies. researchgate.nettafp.org.twmdpi.com

Q & A

Q. What analytical methods are most reliable for identifying and quantifying Aristololactam-glucoside in plant extracts?